Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C21H20ClN3O6S and its molecular weight is 477.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized various compounds through reactions involving chlorophenyl and ethoxy-oxobutanamido components. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride. This compound was characterized using NMR and mass spectral analysis, and its structure was confirmed by single-crystal X-ray diffraction studies. The structural stability of the compound is enhanced by intramolecular hydrogen bonds and π-π interactions. This methodological approach underscores the utility of chlorophenyl and ethoxy components in synthesizing complex heterocyclic structures with detailed structural analysis through Hirshfeld surface analysis and fingerprint plotting, providing insights into molecular interactions (Achutha et al., 2017).
Pharmacological Applications
The synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives have been explored, with ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate being cyclized with nucleophilic reagents to yield new derivatives. These derivatives were studied for their effects on the central nervous system, demonstrating the potential pharmacological applications of these synthesized compounds. This research indicates the broader implications of such compounds in medicinal chemistry, especially in the development of novel therapeutic agents (Zabska et al., 1998).
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(4-ethoxy-4-oxobutanoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6S/c1-3-30-16(27)10-9-15(26)23-19-17-14(11-32-19)18(21(29)31-4-2)24-25(20(17)28)13-7-5-12(22)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTDLKWLQXEGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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